N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide
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Description
N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide is a useful research compound. Its molecular formula is C20H17N5O3S and its molecular weight is 407.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N’-(benzenesulfonyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide are the Enoyl-ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively, making them attractive targets for antimicrobial agents .
Mode of Action
This compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP reductase enzymes
Biochemical Pathways
The compound affects the fatty acid synthesis and folate metabolism pathways in bacteria . By inhibiting the Enoyl-ACP Reductase and DHFR enzymes, it disrupts these pathways, leading to impaired bacterial growth and survival .
Pharmacokinetics
Similar compounds have been shown to exhibit appreciable action against their target enzymes , suggesting that they may have suitable pharmacokinetic properties
Result of Action
The majority of the synthesized molecules, including N’-(benzenesulfonyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide, exhibited appreciable action against DHFR and Enoyl ACP reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Properties
IUPAC Name |
N'-(benzenesulfonyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c26-19(22-23-29(27,28)17-11-5-2-6-12-17)18-15-21-25(16-9-3-1-4-10-16)20(18)24-13-7-8-14-24/h1-15,23H,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNNNMCEDRBBFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NNS(=O)(=O)C3=CC=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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